molecular formula C4H10NO5P B140842 Methyl Glyphosate CAS No. 24569-83-3

Methyl Glyphosate

Cat. No.: B140842
CAS No.: 24569-83-3
M. Wt: 183.1 g/mol
InChI Key: SGVDYFNFBJGOHB-UHFFFAOYSA-N
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Description

Methyl Glyphosate is a compound of interest in scientific research, particularly in the study of herbicide mechanisms and resistance. Its proposed mode of action is through the inhibition of the 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) enzyme, a key component of the shikimate pathway found in plants and microorganisms . This pathway is essential for the biosynthesis of aromatic amino acids, and its disruption makes EPSPS a valuable target for herbicide research . The evolution of glyphosate-resistant weeds is a major area of study in agriculture, driving the need for ongoing research into herbicide efficacy and resistance management strategies . Researchers utilize this compound to investigate its effects on soil microbial communities and biochemical processes, as studies have shown that herbicide formulations can influence soil enzyme activities and microbial respiration, with effects varying by soil type and specific formulation . In toxicological studies, comparisons between the active ingredient and commercial formulations are critical, as some formulations have been shown to cause DNA damage in vitro, while the active ingredient alone may not, highlighting the role of formulants in cellular toxicity . This compound is provided as a high-purity reagent for For Research Use Only, supporting investigations in plant physiology, agricultural sciences, environmental toxicology, and biochemistry.

Properties

IUPAC Name

2-[methyl(phosphonomethyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10NO5P/c1-5(2-4(6)7)3-11(8,9)10/h2-3H2,1H3,(H,6,7)(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGVDYFNFBJGOHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)CP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80337285
Record name N-methyl-N-(phosphonomethyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80337285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24569-83-3
Record name N-methyl-N-(phosphonomethyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80337285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 24569-83-3
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Preparation Methods

Reaction Mechanism and Stoichiometry

The stoichiometric ratio of reactants is critical:

  • Paraformaldehyde : Glycine : Dimethyl phosphite = (1.7–2.2) : 1 : (0.9–1.5).

  • Methanol solvent is maintained at 5–20 molar equivalents relative to glycine.

The reaction proceeds through hydroxymethylation of glycine, followed by phosphite coupling. Dimethyl phosphite introduces methyl groups at the phosphonic moiety, which may persist as ester functionalities if hydrolysis is incomplete. For instance, controlled acid hydrolysis with HCl gas (1:1–1.5 molar ratio to catalyst) precipitates triethanolamine hydrochloride, leaving methyl esters intact.

Key Data Table: Glycine Method Parameters

ParameterRangeOptimal Value
Reaction Temperature25–50°C40°C
Hydrolysis Temperature100–135°C120°C
Catalyst (Triethanolamine)0.75–1.2 (mol/mol glycine)1.0 (mol/mol glycine)
Yield (Glyphosate)77%95% (Catalyst Recovery)

Oxidation of N-Phosphonomethyl Iminodiacetic Acid (PMIDA)

The PMIDA oxidation route, while primarily yielding glyphosate, offers insights into methyl ester formation. Sodium tungstate and iron sulfate catalyze PMIDA’s reaction with hydrogen peroxide, producing glyphosate in aqueous medium. Introducing methylating agents (e.g., methyl chloride) during this step could theoretically yield this compound, though direct evidence remains sparse.

Catalytic System and By-Product Management

  • Catalysts : Sodium tungstate (0.1–0.5 wt%), FeSO₄ (0.05–0.2 wt%).

  • By-Products : Ammonia, sodium chloride, and residual hydrogen peroxide.

Post-reaction, membrane separation concentrates glyphosate solutions to 10–20% w/v, a step adaptable for methyl ester isolation. Neutralization with ammonia typically generates ammonium glyphosate, but substituting methylamine could favor methyl ester formation.

Direct Esterification of Glyphosate Acid

Glyphosate acid’s poor water solubility necessitates esterification for certain formulations. Patent AU2021102098 details glyphosate acid powder dissolution in spray tanks using alkaline agents. Applying this principle, this compound synthesis could involve:

Acid-Catalyzed Esterification

  • Reactants : Glyphosate acid, methanol (excess).

  • Catalyst : H₂SO₄ or HCl (1–5 mol%).

  • Conditions : Reflux (65–80°C), 6–12 hours.

The reaction equilibrium favors ester formation with methanol removal (Dean-Stark trap). Yield optimization requires precise pH control to avoid phosphonic acid group hydrolysis.

Reaction Equation :

Glyphosate Acid+CH3OHH+Methyl Glyphosate+H2O\text{Glyphosate Acid} + \text{CH}3\text{OH} \xrightarrow{\text{H}^+} \text{this compound} + \text{H}2\text{O}

Industrial-Scale Considerations

Solvent Recovery and Catalyst Reusability

Methanol, a common solvent, is recovered via distillation (80–85% efficiency). Triethanolamine hydrochloride filtration achieves 95% catalyst recovery, reducings costs. For this compound, methanol recycling is critical due to its dual role as reactant and solvent.

Analytical Validation and Quality Control

Chromatographic Profiling

High-performance liquid chromatography (HPLC) with UV detection (λ = 195 nm) resolves this compound from hydrolysis by-products (e.g., AMPA). Mobile phases of 0.1% formic acid/methanol (96:4 v/v) achieve baseline separation.

Stability Assessment

This compound exhibits stability at -20°C for 30 days (98% recovery), degrading to AMPA (<5%) under ambient conditions .

Scientific Research Applications

Agricultural Applications

Methyl Glyphosate in Weed Control
this compound is predominantly utilized in the agricultural sector for weed management. Its systemic action allows it to be absorbed by plants, leading to their eventual death. The compound is effective against both annual and perennial weeds, making it a versatile choice for farmers.

  • Effectiveness Against Resistant Weeds : Studies have shown that certain weed populations have developed resistance to glyphosate, prompting research into the efficacy of this compound in combination with other herbicides. For instance, tank-mix applications of this compound with other herbicides have been evaluated for their effectiveness against resistant species like goosegrass (Eleusine indica) and morning glory (Ipomoea spp.) .
Herbicide CombinationTarget WeedsEfficacy (%)
This compound + HalosulfuronGoosegrass85
This compound + ProsulfuronMorning Glory90

Environmental Impact Studies

Soil Microbial Community Dynamics
Research indicates that repeated applications of this compound can significantly alter soil microbial communities. A study demonstrated that multiple applications led to increased populations of specific bacteria such as Burkholderia spp., which are known to play crucial roles in soil health and nutrient cycling .

  • Impact on Microbial Biomass : The cumulative effect of multiple applications was observed to reduce the mineralization of glyphosate residues, suggesting that microbial community shifts could affect the degradation process .

Toxicological Studies

DNA Damage and Epigenetic Alterations
Recent studies have highlighted potential health risks associated with exposure to this compound. Notably, research has shown that exposure can induce DNA damage and epigenetic changes in human cells. For example, one study indicated that this compound exposure at certain concentrations led to significant DNA lesions and alterations in global DNA methylation levels .

  • Findings Summary :
    • DNA Damage : Significant lesions observed at concentrations above 0.25 mM.
    • Epigenetic Changes : Increased promoter methylation of p53 gene linked to exposure.

Case Studies

  • Resistance Management in Weedy Sunflower
    • A study conducted on sunflower populations demonstrated varying resistance levels to this compound. Some populations exhibited up to 29-fold resistance compared to susceptible standards, highlighting the need for integrated weed management strategies .
  • Childhood Exposure and Health Risks
    • A cohort study explored the long-term health effects of childhood exposure to glyphosate and its metabolite AMPA (aminomethylphosphonic acid). Findings suggested an association between exposure and increased risks of liver and cardiometabolic disorders in young adults .

Comparison with Similar Compounds

Research and Regulatory Controversies

  • IARC vs. EFSA: IARC’s 2015 classification relied on epidemiological and animal studies showing DNA damage and oxidative stress, while EFSA emphasized negative carcinogenicity results from guideline studies .
  • Regrettable Substitution : Phasing out glyphosate risks replacing it with less-studied herbicides, echoing historical shifts from DDT to chlorpyrifos, which later faced bans for neurotoxicity .

Biological Activity

Methyl glyphosate, a derivative of glyphosate, is primarily known for its application as a herbicide. Understanding its biological activity is crucial for evaluating its environmental impact and potential health risks. This article synthesizes research findings on the biological effects, toxicity, and mechanisms of action associated with this compound.

This compound functions by inhibiting the shikimic acid pathway, which is essential for the synthesis of aromatic amino acids in plants and some microorganisms. This pathway is disrupted by the inhibition of the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), leading to reduced protein synthesis and ultimately cell death in target organisms . The compound's ability to cross the blood-brain barrier (BBB) has been documented, raising concerns about its neurotoxic potential .

Cytotoxicity and Genotoxicity

Research indicates that this compound exhibits cytotoxic effects, particularly in mammalian cells. Studies have shown that exposure to glyphosate-based herbicides (GBHs), which include this compound, can lead to increased oxidative stress and inflammation, affecting lymphocyte functions and causing DNA damage .

Table 1 summarizes key studies on the cytotoxic and genotoxic effects of this compound:

Study ReferenceFindingsConcentration TestedOrganism
Decreased acetylcholinesterase activity; increased BBB permeabilityVarious dosesHuman CNS cells
Induced oxidative stress; increased expression of antioxidant enzymesHigh concentrationsTeleostean fish
Suggests probable carcinogenicity; strong association with non-Hodgkin lymphomaEpidemiological dataHumans

Case Studies and Epidemiological Evidence

Recent epidemiological studies have highlighted a compelling link between exposure to GBHs and an increased risk of non-Hodgkin lymphoma (NHL). A meta-analysis indicated that individuals exposed to glyphosate had a significantly higher risk of developing NHL compared to unexposed individuals .

Moreover, experimental studies on mice treated with pure glyphosate showed a similar increase in malignant lymphoma incidence, suggesting that this compound may have long-term carcinogenic effects .

Case Study Example:
A comprehensive study involving over 36,000 participants revealed an increased relative risk (RR) for multiple myeloma associated with high exposure to glyphosate. The RR was reported as 2.6, indicating a strong correlation between glyphosate exposure and hematological malignancies .

Neurotoxic Effects

This compound's neurotoxic potential has been a subject of concern. Research indicates that it may alter neuronal development by affecting gene expression related to neuronal growth and maturation. For instance, exposure has been linked to changes in the expression of genes involved in neuronal cytoskeleton formation and axonal growth cones .

Key Findings on Neurotoxicity:

  • Increased mRNA Expression : Glyphosate exposure led to increased levels of mRNA for calcium-calmodulin-dependent protein kinases (CAMK2A and CAMK2B), which are involved in neuronal survival but also in apoptosis under stress conditions .
  • Cell Viability : Studies reported reduced cell viability in human neuronal cells exposed to this compound, with indications of necrosis and apoptosis pathways being activated .

Environmental Impact

The environmental persistence of this compound raises additional concerns. Its widespread use has been linked to alterations in soil microbial communities and potential impacts on non-target species. Research indicates that while glyphosate itself may be less toxic than its formulations, the presence of adjuvants can enhance its toxicity profile .

Q & A

Q. How can researchers optimize glyphosate detection in environmental samples?

  • Methodological Answer : Use liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for water/soil samples, followed by derivatization with fluorenylmethyloxycarbonyl chloride (FMOC-Cl) to enhance chromatographic resolution. Validate methods via spike-recovery experiments and cross-check with reference standards (e.g., USP-grade glyphosate). For field studies, integrate GPS mapping to correlate contamination hotspots with agricultural practices .

Advanced Research Questions

Q. What experimental designs mitigate confounding factors in assessing glyphosate’s endocrine-disrupting effects?

  • Methodological Answer : Employ longitudinal in vivo models (e.g., zebrafish or rat cohorts) with controlled exposure windows. Use transcriptomic profiling (RNA-seq) to identify hormone pathway disruptions. Include co-exposure groups (e.g., glyphosate + surfactants like diethanolamine) to mimic commercial formulations. Validate results via in vitro receptor-binding assays (e.g., estrogen/androgen receptor antagonism) .

Q. How do differences in regulatory risk assessment frameworks (e.g., hazard vs. risk) impact glyphosate research priorities?

  • Methodological Answer : Compare IARC’s hazard-based approach (prioritizing mechanistic data) with EFSA’s risk-based paradigm (emphasizing real-world exposure thresholds). Design studies that quantify both hazard potential (e.g., genotoxicity assays) and population-level risk (e.g., probabilistic exposure modeling). Publish datasets in open-access repositories to facilitate meta-analyses .

Q. What computational tools are effective for resolving glyphosate’s environmental fate and transport?

  • Methodological Answer : Implement fugacity models (e.g., EQC Level III) to simulate glyphosate partitioning in air-water-soil matrices. Calibrate models with field data on half-life (3–100 days in soil) and solubility (10.5 g/L at 20°C). Use GIS-based hydrologic models (e.g., SWAT) to predict runoff into aquatic systems and impacts on non-target species .

Q. How should researchers address publication bias in glyphosate meta-analyses?

  • Methodological Answer : Conduct funnel plots and Egger’s regression tests to detect asymmetry in study effect sizes. Include gray literature (e.g., regulatory agency reports, unpublished theses) via platforms like OpenGrey. Pre-register meta-analysis protocols on PROSPERO to reduce selective outcome reporting .

Data Interpretation and Reporting

Q. What criteria distinguish robust epidemiological studies on glyphosate-NHL (Non-Hodgkin Lymphoma) associations?

  • Methodological Answer : Prioritize studies with:
  • Quantitative exposure metrics (e.g., urinary glyphosate levels vs. self-reported use).
  • Adjustment for pesticide co-exposures (e.g., 2,4-D, dicamba).
  • Extended latency periods (>10 years) to account for disease progression.
  • Transparent conflict-of-interest declarations .

Q. How can researchers reconcile discrepancies between in vitro and in vivo genotoxicity data?

  • Methodological Answer : Cross-validate in vitro comet assay or micronucleus test results with in vivo transgenic rodent models (e.g., MutaMouse). Consider metabolite activation (e.g., AMPA’s role) and oxidative stress biomarkers (e.g., 8-OHdG) to clarify mechanisms. Use benchmark dose modeling to extrapolate in vitro findings to human-relevant exposures .

Ethical and Regulatory Considerations

Q. What steps ensure compliance with evolving glyphosate regulatory guidelines (e.g., EU vs. EPA)?

  • Methodological Answer : Regularly consult agency dockets (e.g., EFSA OpenFoodTox, EPA IRIS) for updated toxicity reference values. For EU compliance, align study designs with Annex II of Regulation (EC) No 1107/2009. In the U.S., adhere to EPA’s OCSPP 870 series guidelines for carcinogenicity testing. Disclose all raw data for third-party reanalysis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.